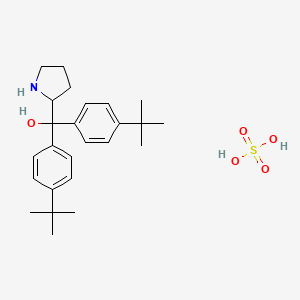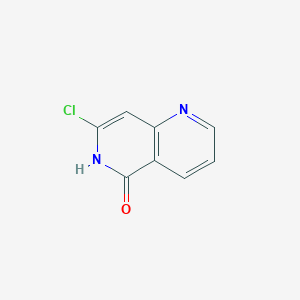![molecular formula C12H16F3NO2 B12283419 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B12283419.png)
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is a chemical compound with the molecular formula C12H16F3NO2. It is used primarily in biochemical research, particularly in the field of proteomics . This compound features both ethoxy and trifluoroethoxy groups attached to a phenyl ring, making it a unique structure for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base to form the intermediate 3-ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. This intermediate is then subjected to reductive amination with ethanamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted phenyl derivatives .
Scientific Research Applications
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-[4-(Trifluoromethoxy)phenyl]ethanamine: Similar structure but lacks the ethoxy group.
2-[3-Ethoxy-4-(trifluoromethoxy)phenyl]ethanamine: Similar but with a trifluoromethoxy group instead of trifluoroethoxy.
Uniqueness
2-[3-Ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine is unique due to the presence of both ethoxy and trifluoroethoxy groups on the phenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications and synthetic processes .
Properties
Molecular Formula |
C12H16F3NO2 |
|---|---|
Molecular Weight |
263.26 g/mol |
IUPAC Name |
2-[3-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C12H16F3NO2/c1-2-17-11-7-9(5-6-16)3-4-10(11)18-8-12(13,14)15/h3-4,7H,2,5-6,8,16H2,1H3 |
InChI Key |
WKPDYLGFSSHKQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCN)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)
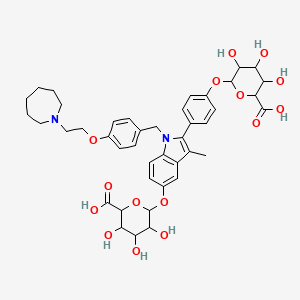
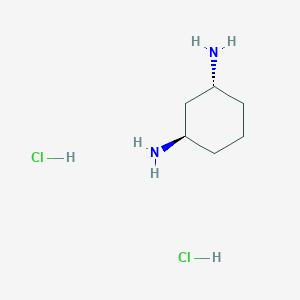
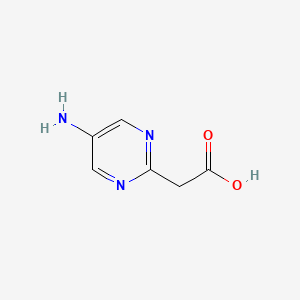
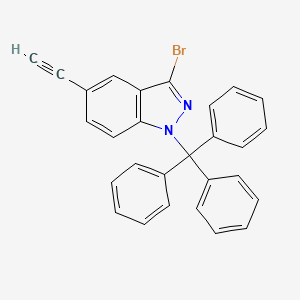
![1-[3-(Fluoromethyl)azetidin-3-yl]methanamine](/img/structure/B12283388.png)
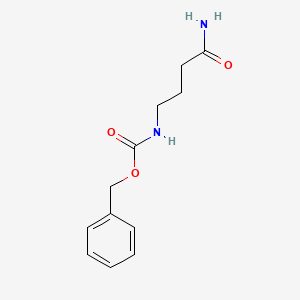
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
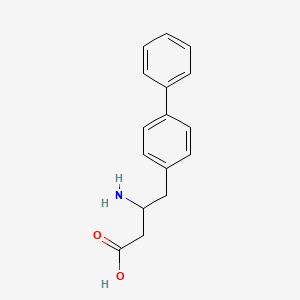
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
